molecular formula C20H23NO5 B2498145 [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate CAS No. 731838-68-9

[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2498145
CAS No.: 731838-68-9
M. Wt: 357.406
InChI Key: UFYLYYUDEFZWEO-UHFFFAOYSA-N
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Description

[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
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Biological Activity

The compound [2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate, often referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the methoxy group and the pyrrolidine moiety contributes to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of pyrrolidine significantly reduced oxidative damage in cellular models .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. A notable study reported that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect suggests a potential application in treating inflammatory diseases .

The biological activities of this compound are primarily attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa B (NF-kB) Pathway : Inhibition of NF-kB has been linked to reduced inflammation and cancer progression.
  • Mitogen-Activated Protein Kinases (MAPK) Pathway : Compounds affecting this pathway can alter cell proliferation and survival.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancerous cells treated with similar compounds.

Study 1: Antioxidant Activity

A study conducted on a series of pyrrolidine derivatives showed that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid. The compound was tested using DPPH and ABTS assays, showing significant radical scavenging activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Ascorbic Acid3025
Pyrrolidine Derivative1510

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
108020
205045

Properties

IUPAC Name

[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-13-9-18(15(3)21(13)14(2)11-25-4)19(23)12-26-20(24)17-7-5-16(10-22)6-8-17/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYLYYUDEFZWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.